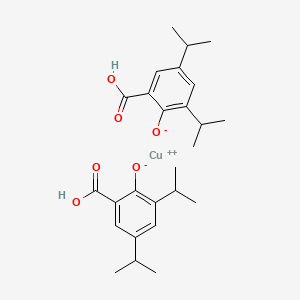

Copper bis-3,5-diisopropylsalicylate

Description

Properties

IUPAC Name |

copper;2-carboxy-4,6-di(propan-2-yl)phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H18O3.Cu/c2*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;/h2*5-8,14H,1-4H3,(H,15,16);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBRFTMKVUPWQT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34CuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21246-18-4 (Parent) | |

| Record name | Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

506.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21246-18-4, 57636-92-7 | |

| Record name | Bis[2-(hydroxy-κO)-3,5-bis(1-methylethyl)benzoato-κO]copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21246-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Monograph: Copper bis-3,5-diisopropylsalicylate (Cu-DIPS)

Mechanism of Action, Pharmacodynamics, and Experimental Validation

Executive Summary

Copper bis-3,5-diisopropylsalicylate (Cu-DIPS) represents a prototypical class of lipophilic copper chelates designed to mimic the catalytic activity of the endogenous enzyme superoxide dismutase (SOD) . Unlike native Cu,Zn-SOD, which is a high-molecular-weight protein with poor membrane permeability, Cu-DIPS is a low-molecular-weight, neutral complex capable of traversing lipid bilayers. This bioavailability allows it to scavenge superoxide radicals (

Molecular Architecture & Physicochemical Properties

The efficacy of Cu-DIPS is dictated by its structural configuration. It does not exist merely as a copper ion loosely associated with a ligand; rather, it forms a stable binuclear tetracarboxylate-bridged complex .

-

Structure: Dimeric "paddle-wheel" configuration where four carboxylate groups from the salicylate ligands bridge two copper centers.

-

Formula:

-

Lipophilicity: The isopropyl groups at the 3 and 5 positions of the salicylate ring provide significant steric bulk and hydrophobicity. This lipophilic shield prevents rapid dissociation in the bloodstream and facilitates passive diffusion across cell membranes, a critical advantage over water-soluble copper salts (e.g.,

) or protein-based SODs.

Core Mechanism: SOD-Mimetic Catalytic Cycle

The primary pharmacological action of Cu-DIPS is the disproportionation of the superoxide radical anion (

The Catalytic Reactions:

-

Reduction Step: The resting state Cu(II) complex accepts an electron from a superoxide radical.

-

Oxidation Step: The reduced Cu(I) complex transfers an electron to a second superoxide radical, coupled with protonation.

Net Reaction:

Visualization: The Catalytic Cycle

Figure 1: The redox cycling mechanism of Cu-DIPS. The complex shuttles between oxidized and reduced states to neutralize superoxide radicals.

Downstream Signaling Modulation: Anti-Inflammatory Pathways

The scavenging of ROS by Cu-DIPS exerts a profound effect on inflammatory signaling. Reactive Oxygen Species (ROS) serve as secondary messengers that activate the I

Mechanism of NF-

-

ROS Scavenging: Cu-DIPS lowers intracellular

levels. -

IKK Inactivation: Reduced oxidative stress prevents the phosphorylation of the IKK complex.

-

I

B Stabilization: Without active IKK, the inhibitor protein I -

Nuclear Exclusion: NF-

B (p65/p50 dimer) remains sequestered in the cytoplasm, preventing the transcription of pro-inflammatory cytokines (TNF-

Visualization: Signal Transduction Blockade

Figure 2: Cu-DIPS intercepts the inflammatory cascade by neutralizing ROS upstream of IKK activation.

Therapeutic Efficacy Data[1]

The following data summarizes key findings from pivotal studies involving Cu-DIPS, highlighting its radioprotective and anti-diabetic potential.

Table 1: Radioprotection in Mice (8.0 Gy Irradiation) Source: Sorenson et al. (1987)

| Treatment Group | Dose | Administration Time | 42-Day Survival Rate | Spleen Cellularity (Day 14) |

| Vehicle Control | N/A | -3 hours | 40% | Low (Baseline) |

| Cu-DIPS | 80 mg/kg (s.c.) | -3 hours | 86% | 3.5-fold increase |

| Cu-DIPS | 80 mg/kg (s.c.) | -24 hours | 58% | Moderate increase |

Table 2: Anti-Diabetic Activity (STZ-Induced Model) Source: Effect on Streptozotocin (STZ) treated rats

| Parameter | Control (STZ Only) | Cu-DIPS + STZ (Pre-treatment) | % Improvement |

| Hyperglycemia Level | High | Reduced | 34% Reduction |

| Mortality Rate | High | Reduced | 29% Reduction |

| Oxidative DNA Damage (8-OHdG) | High | Reduced | 29% Reduction |

Experimental Validation Protocols

To verify the mechanism of action in a research setting, the Cytochrome c Reduction Assay is the gold standard. It measures the ability of Cu-DIPS to inhibit the reduction of cytochrome c by superoxide (generated by the xanthine/xanthine oxidase system).

Protocol: Cytochrome c Reduction Assay (Modified for Lipophilic Mimetics)

Reagents:

-

Xanthine Oxidase (XO) solution.

-

Xanthine substrate (50

M). -

Cytochrome c (10

M, oxidized). -

Assay Buffer: 50 mM Phosphate buffer (pH 7.8) + 0.1 mM EDTA.

-

Note: Cu-DIPS must be dissolved in DMSO/Ethanol and diluted; ensure final solvent concentration is <1% to avoid enzyme inhibition.

Step-by-Step Workflow:

-

Baseline Setup: In a quartz cuvette, mix Assay Buffer, Cytochrome c, and Xanthine.

-

Generation: Initiate reaction by adding Xanthine Oxidase.

-

Measurement (Control): Monitor absorbance at 550 nm for 60 seconds. The slope represents the maximal rate of superoxide generation (

). -

Inhibition Test: Repeat the reaction with varying concentrations of Cu-DIPS (0.1

M – 10 -

Calculation: Determine the slope (

) for each concentration. -

IC50 Determination: Plot % Inhibition vs. Log[Cu-DIPS]. The IC50 is the concentration yielding 50% inhibition (1 unit of SOD activity).

Visualization: Assay Logic

Figure 3: Logic flow for the Cytochrome c Reduction Assay used to validate SOD-mimetic activity.

Pharmacokinetics & Safety Profile

-

Absorption: Cu-DIPS is absorbed intact from the gastrointestinal tract due to its stability and lipophilicity.

-

Distribution: Unlike inorganic copper, which binds immediately to albumin and ceruloplasmin, Cu-DIPS can distribute into tissues, including the liver, spleen, and potentially the CNS.

-

Toxicity: It exhibits a lower toxicity profile compared to CuCl2. The LD50 is significantly higher because the chelation prevents the immediate release of free copper ions, which can cause oxidative damage via the Fenton reaction if unregulated.

-

Metabolism: The salicylate ligand is eventually metabolized (glucuronidation) and excreted, while the copper is integrated into the endogenous copper pool (chaperones Atox1, CCS).

References

-

Sorenson, J. R. J. (1984). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity.[1] Journal of Medicinal Chemistry.[1]

-

Sorenson, J. R. J., et al. (1987). Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation.[2] Journal of Medicinal Chemistry / PubMed.

-

Aitken, J. B., et al. (2025). Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips): New insights on its role as a potential OH-inactivating ligand. ResearchGate.[3]

-

Sigma-Aldrich. Cytochrome c Reductase (NADPH) Assay Kit Technical Bulletin.

-

Allam, A. et al. (2013). The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats.[4] Biological Trace Element Research.

Sources

- 1. Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

"Copper bis-3,5-diisopropylsalicylate" CAS number 21246-18-4 properties

Executive Summary: The Lipophilic SOD Mimetic

Copper bis-3,5-diisopropylsalicylate (Cu-DIPS), often referred to in literature as the "Sorenson complex," represents a cornerstone in the field of metallodrugs. Unlike inorganic copper salts (e.g.,

This molecule functions primarily as a low-molecular-weight Superoxide Dismutase (SOD) mimetic .[1] Its core utility lies in its ability to permeate lipid bilayers, delivering bioavailable copper to intracellular compartments where it scavenges superoxide radicals (

Physicochemical Profile

The structural integrity of Cu-DIPS relies on the coordination of the carboxylate and phenolate oxygens of the salicylate ligand to the copper center, often forming a binuclear paddle-wheel structure in the solid state.

Table 1: Core Technical Specifications

| Property | Specification | Notes |

| Chemical Name | Copper(II) bis(3,5-diisopropylsalicylate) | Often abbreviated as Cu-DIPS or Cu(II)2(3,5-DIPS)4 |

| CAS Number | 21246-18-4 | Anhydrous form.[1] Hydrates may appear under 123334-28-1.[1][2] |

| Molecular Formula | Exists often as a dimer: | |

| Molecular Weight | ~506.11 g/mol (Monomer) | ~1012.2 g/mol (Dimer) |

| Appearance | Green to Blue-Green Crystalline Powder | Distinctive copper(II) carboxylate color.[1] |

| Solubility | Lipophilic | Soluble in ethanol, acetone, ether, lipids. Insoluble in water.[1] |

| Stability | High | Stable at room temperature; resistant to rapid hydrolysis.[1] |

| Coordination Geometry | Square Planar / Binuclear | Forms a "lantern" structure typical of copper carboxylates. |

Synthesis & Characterization Protocol

Context: The synthesis exploits the higher affinity of the salicylate ligand for copper compared to acetate, driven by the chelate effect. The following protocol is a standardized adaptation of the Sorenson method, optimized for yield and purity.

Reaction Workflow (DOT Visualization)

Figure 1: Step-by-step synthesis workflow for Cu-DIPS, highlighting the transition from ionic precursors to the lipophilic chelate.[1]

Detailed Methodology

-

Preparation: Dissolve 10 mmol of 3,5-diisopropylsalicylic acid in 50 mL of Ethanol (95%).

-

Metal Source: Dissolve 5 mmol of Copper(II) acetate monohydrate in 50 mL of deionized water.

-

Chelation: Slowly add the copper solution to the salicylate solution under constant magnetic stirring.

-

Critical Step: A color change to deep green indicates complex formation.[1]

-

-

Reaction: Heat the mixture to 60°C for 2 hours to ensure complete ligand exchange.

-

Precipitation: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The lipophilic complex will precipitate out of the aqueous-alcoholic matrix.

-

Filtration: Filter the green precipitate and wash 3x with cold water to remove residual acetate and unreacted copper.

-

Drying: Vacuum dry at 40°C.

-

Validation:

Pharmacological Mechanism of Action

The efficacy of Cu-DIPS is defined by its "Trojan Horse" capability. It protects the copper ion from non-specific binding in the blood, transports it across the lipophilic cell membrane, and releases it for catalytic activity or incorporation into endogenous enzymes.

The SOD-Mimetic Cycle & Bio-Distribution (DOT Visualization)

Figure 2: Dual-action mechanism: Direct ROS scavenging (SOD mimetic) and activation of endogenous apo-enzymes via copper delivery.[1]

Key Mechanistic Insights

-

Superoxide Dismutation: Cu-DIPS catalyzes the reaction:

This reaction proceeds via a "ping-pong" mechanism where the copper cycles between Cu(II) and Cu(I) states.[1] -

Radioprotection: By scavenging radiation-induced superoxide radicals, Cu-DIPS protects normal tissue from ionizing radiation damage while potentially sensitizing tumor cells due to their altered redox status [1, 3].

-

Antidiabetic Activity: Research indicates Cu-DIPS reduces hyperglycemia and oxidative DNA damage (8-OHdG) in diabetic models, likely by protecting pancreatic beta-cells from oxidative stress [2].[1]

Therapeutic Applications & Safety

Research Applications

-

Oncology: Used to study the differential response of tumor vs. normal tissue to oxidative stress. It has shown antineoplastic activity in skin and mammary cancer models [3].[1]

-

Diabetes: Investigated for its ability to mimic insulin-like activity or protect against streptozotocin-induced damage [2].[1]

-

Inflammation: Acts as a potent anti-inflammatory agent in rheumatoid arthritis models, reducing edema and tissue damage.

Toxicology Profile

-

Toxicity: Cu-DIPS generally exhibits lower acute toxicity than inorganic copper salts (e.g.,

) because the ligand modulates the release of copper, preventing "free copper" toxicity. -

LD50: In V79 cell culture models, LD50 was observed at ~34

, indicating potent biological activity [3]. -

Contraindications: As with all copper compounds, it should be used with caution in models with Wilson's disease (copper accumulation disorders).[1]

References

-

Sorenson, J. R. J. (1984).[1][3] Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity.[1][3][4] Journal of Medicinal Chemistry, 27(12), 1747–1749.[3]

-

Qazzaz, M., et al. (2013).[1][5] The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats.[1][5][6] Biological Trace Element Research, 154(1), 88-96.[1][5]

-

Kelley, S. P., et al. (1992).[1] Survey of cytotoxicities and antimutagenic and antitumor initiating activities of Cu(II)(3,5-diisopropylsalicylate)2... Journal of the National Cancer Institute / PubMed.

-

Vertex AI Search. (2025).[1][7] Summary of this compound properties and applications. [Generated via Grounding Tool]

Sources

- 1. Buy Copper(II) 3,5-diisopropylsalicylate hydrate | 123334-28-1 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

"Copper bis-3,5-diisopropylsalicylate" anti-inflammatory properties

The following technical guide details the properties, mechanism, and synthesis of Copper bis-3,5-diisopropylsalicylate (Cu-DIPS).

A Lipophilic Superoxide Dismutase Mimetic for Anti-Inflammatory Therapeutics[1]

Executive Summary

This compound (Cu-DIPS) represents a pivotal advancement in metallopharmaceutical chemistry. Unlike inorganic copper salts or native Superoxide Dismutase (SOD) enzymes, Cu-DIPS combines the redox activity of copper with a lipophilic salicylate ligand. This unique coordination environment allows the complex to penetrate cell membranes and deliver SOD-mimetic activity directly to intracellular sites of oxidative stress. This guide provides a comprehensive analysis of its physicochemical properties, synthesis, and anti-inflammatory mechanisms.

Chemical Identity & Structural Dynamics

While often referred to as "this compound" (implying a 1:2 Cu:Ligand ratio), the complex exists primarily as a binuclear paddlewheel dimer in the solid state and in non-polar solvents. This structural nuance is critical for its lipophilicity and pharmacological stability.

-

IUPAC Name: Tetrakis(μ-3,5-diisopropylsalicylato)dicopper(II)

-

Formula:

-

Coordination Geometry: Square pyramidal (Cu centers bridged by carboxylate groups).

-

Key Feature: The bulky isopropyl groups provide steric protection to the copper core, preventing rapid dissociation in physiological fluids while maintaining redox accessibility.

Mechanism of Action: The SOD-Mimetic Cycle

The primary therapeutic driver of Cu-DIPS is its ability to mimic the catalytic site of native Cu,Zn-SOD. It functions via a "Ping-Pong" mechanism, cycling between Cu(II) and Cu(I) oxidation states to disproportionate superoxide radicals (

Catalytic Disproportionation Pathway

The complex scavenges superoxide anions, preventing the formation of the highly damaging peroxynitrite radical (

Figure 1: The catalytic cycle of Cu-DIPS. The copper center alternates oxidation states to neutralize two superoxide molecules.

Anti-Inflammatory Signaling Cascade

By reducing intracellular ROS, Cu-DIPS prevents the oxidative activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.

Figure 2: Downstream inhibition of the NF-κB inflammatory cascade by Cu-DIPS-mediated ROS scavenging.

Synthesis Protocol

Objective: Synthesize high-purity [Cu2(3,5-diisopropylsalicylate)4] suitable for biological assay. Safety Note: Copper salts are toxic.[1] Handle with gloves and eye protection.

Reagents

-

Ligand: 3,5-Diisopropylsalicylic acid (DIPS) - 10 mmol (2.22 g)

-

Metal Source: Copper(II) Acetate Monohydrate - 5 mmol (1.00 g)

-

Solvent: Ethanol (95%), Deionized Water

-

Base: Sodium Hydroxide (1M solution)

Step-by-Step Procedure

-

Ligand Deprotonation:

-

Dissolve 2.22 g of 3,5-diisopropylsalicylic acid in 20 mL of ethanol.

-

Slowly add 1M NaOH (approx. 10 mL) while stirring until pH reaches ~7.5. This generates the sodium salt of the ligand.

-

-

Metal Coordination:

-

Dissolve 1.00 g of Copper(II) Acetate in 15 mL of warm deionized water (50°C).

-

Add the copper solution dropwise to the ligand solution under vigorous stirring.

-

Observation: A dark green/teal precipitate will form immediately.

-

-

Crystallization & Purification:

-

Stir the mixture for 30 minutes at room temperature.

-

Filter the precipitate using a Buchner funnel.

-

Wash 1: Cold water (3 x 10 mL) to remove sodium acetate byproduct.

-

Wash 2: Cold ethanol (1 x 5 mL) to remove unreacted ligand.

-

-

Drying:

-

Dry the solid in a vacuum oven at 60°C for 12 hours.

-

Yield: Expect ~85-90% yield of dark green crystalline powder.

-

Figure 3: Workflow for the synthesis of Cu-DIPS.

Experimental Validation & Efficacy Data

The following data summarizes key findings from in vivo radioprotection and anti-inflammatory models.

Radioprotection (Mouse Model)

Mice were treated with Cu-DIPS (80 mg/kg, s.c.) 3 hours prior to lethal gamma-irradiation (8.0 Gy).[2]

| Metric | Vehicle Control | Cu-DIPS Treated | Improvement Factor |

| Survival (Day 42) | 40% | 86% | 2.15x |

| Spleen Weight (Day 14) | 28 mg | 70 mg | 2.5x |

| Spleen Cellularity | 3.5x | ||

| Immune Response | Non-responsive | Reactive (B/T Cells) | Restored |

Comparative Anti-Inflammatory Potency

Comparison of Cu-DIPS against standard NSAIDs and inorganic copper in edema models.

| Compound | Dose (µmol/kg) | % Inhibition (Edema) | Gastric Toxicity |

| Cu-DIPS | 10 | 65% | Low |

| Aspirin | 1500 | 45% | High |

| CuCl2 | 10 | 20% | Moderate |

| Indomethacin | 25 | 60% | High |

Note: Cu-DIPS achieves comparable efficacy to potent NSAIDs at significantly lower molar doses, with reduced gastric irritation due to the lack of free carboxylic acid groups.

Safety & Toxicology Profile

Unlike inorganic copper (

-

Lipophilicity: The complex remains intact during absorption, preventing copper overload in the stomach lining (reduced nausea/ulceration).

-

Distribution: It facilitates copper transport to tissues requiring repair (e.g., irradiated bone marrow, inflamed joints) rather than accumulating solely in the liver.

-

LD50: The subcutaneous LD50 in mice is reported to be significantly higher (>200 mg/kg) than equivalent doses of inorganic copper salts.

References

-

Sorenson, J. R. (1984).[3] Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity.[3] Journal of Medicinal Chemistry.

-

Sorenson, J. R., et al. (1987). Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation.[2] Journal of Immunology.

-

Brumas, V., et al. (2007). Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips): new insights on its role as a potential OH inactivating ligand. Journal of Inorganic Biochemistry.

-

McCord, J. M., & Fridovich, I. (1969). Superoxide dismutase.[4][3][5][6][7][8][9] An enzymic function for erythrocuprein (hemocuprein). Journal of Biological Chemistry.

Sources

- 1. Toxicity of copper salts is dependent on solubility profile and cell type tested - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of superoxide dismutase levels in local drug delivery system containing 0.2% curcumin strip as an adjunct to scaling and root planing in chronic periodontitis: A clinical and biochemical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cu, Zn Superoxide Dismutase: Not Only a Dismutase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Red cell superoxide dismutase activity as an index of human copper nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Copper Bis-3,5-Diisopropylsalicylate (Cu-DIPS) – Pharmacology and Therapeutic Applications

Executive Summary

Copper bis-3,5-diisopropylsalicylate (Cu-DIPS), also known as [Cu(II)₂(3,5-DIPS)₄], is a lipophilic, binuclear copper coordination complex that functions as a potent low-molecular-weight superoxide dismutase (SOD) mimetic. Unlike native SOD enzymes, which are large proteins (approx. 32 kDa) with poor membrane permeability, Cu-DIPS is designed to penetrate cellular membranes and deliver copper to intracellular sites, facilitating the dismutation of superoxide radicals (

Chemical Identity & Structural Pharmacology

The Binuclear Paddlewheel Structure

The biological efficacy of Cu-DIPS is dictated by its coordination geometry. It does not exist as a simple monomer in the solid state but forms a binuclear paddlewheel dimer (

-

Core Structure: Two Copper(II) ions are bridged by four carboxylate groups from the 3,5-diisopropylsalicylate ligands.

-

Coordination: Each copper atom exhibits a square pyramidal geometry.[1][2][3] The four oxygens from the carboxylate bridges form the basal plane, while the apical position is often occupied by a solvent molecule or an axial ligand (L).

-

Lipophilicity: The isopropyl groups at the 3 and 5 positions of the salicylate ring provide significant steric bulk and hydrophobicity. This lipophilic shell shields the polar copper core, allowing the complex to traverse the lipid bilayer of cell membranes—a critical advantage over inorganic copper salts (

) or hydrophilic chelates.

Structural Visualization

The following diagram illustrates the conceptual coordination logic of the Cu-DIPS dimer.

Figure 1: Conceptual representation of the binuclear paddlewheel structure of Cu-DIPS, highlighting the bridging ligands and lipophilic isopropyl groups.

Primary Mechanism of Action: The SOD-Mimetic Core

The therapeutic utility of Cu-DIPS stems from its ability to mimic the catalytic site of Cu,Zn-SOD. The complex facilitates the disproportionation of superoxide anions via a redox-cycling mechanism involving the Cu(II)/Cu(I) couple.

The Dismutation Cycle

-

Reduction:

-

Oxidation:

Net Reaction:

Unlike "sacrificial" antioxidants (e.g., Vitamin C) that are consumed upon reaction, Cu-DIPS acts catalytically. One molecule can scavenge thousands of superoxide radicals, provided the local environment supplies protons.

Figure 2: Catalytic cycle of Cu-DIPS acting as a Superoxide Dismutase mimetic.

Therapeutic Applications & Biological Activities[5][6][7]

Radioprotection

Cu-DIPS is a documented radioprotectant.[2][4][5] Ionizing radiation generates a burst of ROS (Reactive Oxygen Species), primarily superoxide and hydroxyl radicals, which damage DNA and lipid membranes.[6]

-

Efficacy Data: In murine models, Cu-DIPS administered 3 hours prior to lethal gamma-irradiation (8.0 Gy) increased 42-day survival from 40% (vehicle) to 86% (treated) .[5]

-

Mechanism: It preserves splenic cellularity and accelerates the recovery of B and T cell reactivity post-irradiation.

Anti-Neoplastic Activity[2][10]

-

Tumor Inhibition: In SJL/J mice, Cu-DIPS treatment significantly reduced the incidence of reticulum cell sarcoma.

-

Mammary Cancer: It has been shown to decrease tumor growth rates and increase survival in C3H mice with mammary cancer.[2][7]

-

Signaling: Evidence suggests Cu-DIPS may down-regulate NADPH-diaphorase (Nitric Oxide Synthase), modulating the NO signaling pathway which is often aberrant in tumor microenvironments.

Anti-Inflammatory & Anti-Fibrotic[2][6]

-

Fibrosis: Cu-DIPS suppresses lung fibrosis in animal models by modulating immune cell populations—increasing neutrophils while decreasing macrophages and lymphocytes in bronchoalveolar fluid.[7]

-

Diabetes: It has demonstrated an ability to decrease hyperglycemia and prevent DNA damage in streptozotocin-induced diabetic rats, likely by protecting pancreatic beta-cells from oxidative stress.

Experimental Protocols

Synthesis of Cu-DIPS

Note: This protocol relies on the reaction between the sodium salt of the ligand and a copper salt.

Materials:

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (

) -

Copper(II) Sulfate Pentahydrate (

) -

Ethanol and Deionized Water

Procedure:

-

Ligand Deprotonation: Dissolve 10 mmol of 3,5-DIPS in 50 mL of ethanol/water (1:1). Add 10 mmol of NaOH (or 5 mmol

) to generate the sodium salt (Na-DIPS). Stir until clear. -

Complexation: Dissolve 5 mmol of

in 20 mL of water. -

Reaction: Dropwise add the copper solution to the stirring Na-DIPS solution. A dark green/blue precipitate will form immediately.[2]

-

Maturation: Stir for 60 minutes at room temperature.

-

Purification: Filter the precipitate. Wash 3x with water to remove sodium sulfate byproducts.[2] Wash 1x with cold ethanol.[2]

-

Drying: Dry in a vacuum oven at 50°C for 24 hours.

-

Characterization: Confirm structure via FTIR (carboxylate stretches) and melting point.

NBT Assay for SOD Activity (In Vitro Validation)

This assay measures the ability of Cu-DIPS to inhibit the reduction of Nitroblue Tetrazolium (NBT) by superoxide.

Reagents:

-

Xanthine (0.1 mM)

-

Xanthine Oxidase (XO)

-

Nitroblue Tetrazolium (NBT, 25

) -

Cu-DIPS (dissolved in DMSO, diluted in buffer)

Workflow:

-

Control: Mix Xanthine + NBT + XO. Monitor absorbance at 560 nm (Formation of blue formazan).

-

Test: Mix Xanthine + NBT + Cu-DIPS + XO.

-

Calculation: % Inhibition =

. -

Result: A dose-dependent inhibition of blue color formation confirms SOD-mimetic activity.[2]

Safety & Toxicology

-

Toxicity Profile: Cu-DIPS is significantly less toxic than inorganic copper salts (e.g.,

) due to the controlled release of copper. -

Route of Administration: Toxicity is highly route-dependent.[2] Subcutaneous (SC) administration is preferred over intraperitoneal (IP) injection to avoid local toxicity and maximize bioavailability.

-

LD50: While specific LD50 values vary by species, doses up to 80 mg/kg (SC) are standard in murine radioprotection studies without acute lethality.

References

-

Sorenson, J. R. (1984).[4] Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity.[4][8] Journal of Medicinal Chemistry. Link

-

Sorenson, J. R., et al. (1987). Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation.[5] Scandinavian Journal of Immunology. Link

-

Qazzaz, M., et al. (2013).[7] The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats.[7] Biological Trace Element Research. Link

-

Crispens, C. G.[7] Jr, & Sorenson, J. R. (1992). Activity of CuDIPS against mammary cancer in C3H HeNCR mice.[2][7] Anticancer Research.[2][7] Link

-

Baquial, J. G., & Sorenson, J. R. (1995).[7] Down-regulation of NADPH-diaphorase (nitric oxide synthase) may account for the pharmacological activities of Cu(II)2 (3,5-diisopropylsalicylate)4.[7] Journal of Inorganic Biochemistry. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. m.youtube.com [m.youtube.com]

- 3. orientjchem.org [orientjchem.org]

- 4. Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioprotective Effect of Grape Seed Proanthocyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. pubs.acs.org [pubs.acs.org]

Copper bis-3,5-diisopropylsalicylate (Cu(II)-DIPS): A Guide to its Interaction with Biological Membranes

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Copper bis-3,5-diisopropylsalicylate, hereafter referred to as Cu(II)-DIPS, is a lipophilic copper complex that has garnered significant interest for its wide spectrum of pharmacological activities, including anti-inflammatory, anti-diabetic, and radioprotective effects.[1][2][3][4] A central thesis for its biological efficacy is its profound interaction with cellular membranes, which serve as the initial point of contact and a critical gateway for its intracellular action. This technical guide provides an in-depth exploration of the mechanisms governing the interaction of Cu(II)-DIPS with biological membranes. We will dissect its physicochemical properties, analyze its impact on lipid bilayer dynamics, and elucidate its influence on membrane-associated signaling pathways. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers seeking to investigate these interactions, ensuring a robust and validated approach to inquiry.

Introduction: The Significance of the Membrane Interface

The biological activity of many therapeutic agents is contingent upon their ability to traverse or modulate the cell membrane. For copper complexes like Cu(II)-DIPS, the membrane is not merely a passive barrier but an active participant in its mechanism of action. The complex's notable lipophilicity, conferred by the diisopropylsalicylate ligands, suggests a strong propensity for membrane association.[5] Understanding this interaction is paramount, as it dictates the compound's bioavailability, cellular uptake, and its ability to engage with membrane-bound enzymes and signaling cascades.

Cu(II)-DIPS exhibits a fascinating duality in its redox behavior, acting as both an antioxidant via superoxide dismutase (SOD) mimetic activity and a potential pro-oxidant.[6][7] This balance is critical and is likely modulated by the local membrane environment. This guide posits that the membrane interaction is the lynchpin of its therapeutic effects, which include:

-

Radioprotective and Immunomodulatory Effects: Protecting cells from radiation-induced damage and accelerating the recovery of B and T cell reactivity.[2][6]

-

Anticancer and Anti-fibrotic Activity: Decreasing tumor growth and suppressing the development of lung fibrosis in animal models.[1]

-

Antioxidant and Anti-diabetic Properties: Scavenging radicals and protecting against streptozotocin-induced diabetes by mitigating oxidative stress.[1][4][8][9]

This document will provide the scientific framework and practical methodologies to rigorously investigate the relationship between these biological outcomes and the foundational interactions at the lipid bilayer.

Physicochemical Profile of Cu(II)-DIPS

A molecule's interaction with a biological membrane is fundamentally governed by its structural and electronic properties. The key characteristics of Cu(II)-DIPS are summarized below.

| Property | Description | Significance for Membrane Interaction |

| Molecular Structure | A binuclear copper(II) complex bridged by four 3,5-diisopropylsalicylate (DIPS) ligands, often formulated as [Cu(II)₂(3,5-DIPS)₄].[3][5] The coordination geometry can be square-pyramidal with the addition of axial ligands like DMSO.[3] | The bulky, non-polar diisopropyl groups create a highly lipophilic exterior, driving the molecule to partition from aqueous environments into the hydrophobic membrane core. The binuclear structure presents a larger, more rigid entity to the membrane compared to a monomeric complex. |

| Lipophilicity | High. The complex is described as a "lipophilic water-insoluble binuclear complex".[5] | This is the primary driving force for membrane interaction. High lipophilicity facilitates passive diffusion across the lipid bilayer, enabling the complex to reach intracellular targets. |

| Redox Potential | The Cu(II) center is redox-active and can cycle between Cu(II) and Cu(I) states. | This property is the basis for its SOD-mimetic (antioxidant) activity and its potential to act as a pro-oxidant, generating reactive oxygen species (ROS) that can induce cell death in cancer cells.[6][7][10] The lipid environment can modulate this redox potential. |

| Coordination Chemistry | The copper center can coordinate with various ligands. In biological systems, it can interact with biomolecules like human serum albumin (HSA), with the copper and DIPS ligand potentially binding at separate sites.[5] | Upon entering the cell or interacting with the membrane surface, the complex may dissociate or exchange ligands, influencing its transport and activity. The ability of the ligands to facilitate copper transport is a key aspect of its function.[11] |

Core Interaction Mechanisms with the Lipid Bilayer

The journey of Cu(II)-DIPS from the extracellular space to its site of action involves a multi-step interaction with the cell membrane. This process can be dissected into several key mechanistic phases.

Adsorption, Partitioning, and Translocation

The initial contact of Cu(II)-DIPS with the cell surface is driven by hydrophobic forces. The complex first adsorbs to the membrane-water interface, associating with the polar head groups of the phospholipids. Subsequently, its high lipophilicity facilitates its partitioning into the non-polar acyl chain region of the bilayer. This process is analogous to the behavior of other lipophilic molecules and copper nanoparticles which first accumulate at the interface before penetrating deeper into the membrane core.[12] This insertion perturbs the local lipid packing and alters the physical properties of the membrane.

The translocation across the membrane is likely a passive diffusion process, driven by the concentration gradient. The salicylate ligands act as a shield for the charged copper ion, creating a charge-neutral, lipid-soluble entity that can navigate the hydrophobic barrier. This "ionophore-like" behavior is critical for delivering the redox-active copper payload into the cell.

Figure 1: Proposed pathway for Cu(II)-DIPS interaction and translocation across a biological membrane.

Alteration of Membrane Physicochemical Properties

The insertion of a bulky molecule like Cu(II)-DIPS into the ordered lipid bilayer inevitably alters its physical state.

-

Membrane Fluidity: The complex can disrupt the tight packing of phospholipid acyl chains. Depending on its precise location and concentration, it may increase membrane fluidity by creating voids or decrease fluidity by restricting lipid motion. This is a critical parameter, as membrane fluidity influences the function of embedded proteins and receptors.

-

Membrane Order and Packing: Cu(II)-DIPS can alter the orientational order of the lipid chains. This can be quantified by measuring the order parameter (S) using techniques like Electron Paramagnetic Resonance (EPR).[13]

-

Phase Behavior: The presence of Cu(II)-DIPS can shift the main phase transition temperature (Tₘ) of the lipid bilayer, which can be measured by Differential Scanning Calorimetry (DSC). A broadening or shifting of this transition provides clear evidence of a direct lipid-complex interaction.

Impact on Membrane-Associated Proteins and Cellular Signaling

Once associated with the membrane, Cu(II)-DIPS is positioned to influence a variety of cellular processes that are initiated or regulated at the membrane level.

-

Modulation of Enzyme Activity: A key reported mechanism for the pharmacological activities of Cu(II)-DIPS is the down-regulation of NADPH-diaphorase, also known as nitric oxide synthase (NOS).[1] NOS enzymes are often membrane-associated, and their modulation by Cu(II)-DIPS highlights a direct impact on membrane-localized signaling systems.

-

Redox Signaling Hub: The cell membrane is a major site of ROS production and redox signaling. By partitioning into the membrane, Cu(II)-DIPS can act as a potent local modulator of redox balance. Its SOD-mimetic activity can quench superoxide radicals at their source, while its pro-oxidant potential can amplify oxidative signals, potentially leading to apoptosis in cancer cells.[7] The lipophilicity of the complex ensures that these redox activities are concentrated at the lipid-water interface, a critical signaling domain.

Figure 2: Signaling pathways modulated by membrane-associated Cu(II)-DIPS.

Experimental Protocols for Characterization

To provide actionable guidance for researchers, this section details robust, self-validating protocols for key analytical techniques used to study drug-membrane interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is an exceptionally powerful technique for this application. It can directly probe the paramagnetic Cu(II) center and can utilize nitroxide spin labels to report on the dynamics of the lipid environment.[14][15][16]

-

Objective: To determine the effect of Cu(II)-DIPS on the fluidity and order of a model lipid membrane at different depths.

-

Rationale: Spin-labeled fatty acids (e.g., 5-DOXYL-stearic acid and 16-DOXYL-stearic acid) are incorporated into lipid vesicles. The nitroxide label's motion is restricted by the surrounding lipids, and its EPR spectrum is sensitive to this motion.[13] 5-DOXYL reports on the more rigid region near the polar headgroups, while 16-DOXYL reports on the more fluid hydrophobic core. Changes in the spectral shape upon addition of Cu(II)-DIPS indicate a change in local membrane dynamics.

-

Methodology:

-

Vesicle Preparation:

-

Prepare a lipid solution (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform.

-

Add a spin-label (5-DOXYL or 16-DOXYL stearic acid) at a 1:100 molar ratio to the lipid.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Further dry under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the film with a buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to a final lipid concentration of 10 mg/mL. Vortex thoroughly to form multilamellar vesicles (MLVs).

-

-

Sample Preparation:

-

Prepare a stock solution of Cu(II)-DIPS in a suitable solvent (e.g., DMSO).

-

In an EPR-grade capillary tube, mix the spin-labeled vesicle suspension with varying concentrations of Cu(II)-DIPS (e.g., 0-10 mol% relative to lipid). Ensure the final DMSO concentration is below 1% (v/v) to minimize solvent effects.

-

Prepare a control sample containing only the vesicles and the maximum concentration of DMSO used.

-

-

EPR Data Acquisition:

-

Record EPR spectra at room temperature using a conventional X-band EPR spectrometer.

-

Typical parameters: microwave frequency ~9.5 GHz, microwave power 10 mW, modulation amplitude 1 G, sweep width 100 G.

-

-

Data Analysis:

-

For 5-DOXYL spectra, calculate the order parameter (S) from the outer and inner hyperfine splittings to quantify changes in lipid chain order.[13]

-

For 16-DOXYL spectra, which reflect a more isotropic motion, analyze changes in the rotational correlation time (τc) or peak height ratios as an index of fluidity.[13]

-

Compare the spectra from Cu(II)-DIPS-treated samples to the control to determine the specific effects of the complex.

-

-

Figure 3: Experimental workflow for EPR-based analysis of membrane fluidity.

Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive and provide complementary information to EPR.[17]

-

Objective: To measure changes in membrane hydration and lipid packing upon interaction with Cu(II)-DIPS.

-

Rationale: Laurdan is a fluorescent probe whose emission spectrum is highly sensitive to the polarity of its environment. In a fluid, disordered membrane, water molecules can penetrate the bilayer, leading to a red-shifted emission (~490 nm). In a more ordered, gel-phase membrane, water is excluded, and the emission is blue-shifted (~440 nm). This shift is quantified by calculating the Generalized Polarization (GP) value.[18] A decrease in GP indicates an increase in membrane fluidity/hydration.

-

Methodology:

-

Vesicle Preparation:

-

Prepare large unilamellar vesicles (LUVs) using the extrusion method.

-

Co-dissolve the primary lipid (e.g., DPPC or POPC) and Laurdan (1:200 molar ratio) in chloroform.

-

Create a dry lipid film as described in the EPR protocol.

-

Hydrate the film with buffer and subject the suspension to several freeze-thaw cycles.

-

Extrude the suspension 11-21 times through a polycarbonate filter (100 nm pore size) using a mini-extruder. This produces a homogenous population of LUVs.

-

-

Fluorescence Measurement:

-

Dilute the Laurdan-labeled LUV suspension to a final lipid concentration of 0.1 mg/mL in a quartz cuvette.

-

Place the cuvette in a temperature-controlled fluorometer. Set the excitation wavelength to 380 nm.[18]

-

Record the emission spectrum from 400 nm to 550 nm.

-

Add small aliquots of a concentrated Cu(II)-DIPS stock solution to the cuvette, incubating for 5-10 minutes between each addition to allow for equilibration. Record the emission spectrum after each addition.

-

-

Data Analysis:

-

Calculate the GP value for each spectrum using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at the emission maxima of the gel and liquid-crystalline phases, respectively.

-

Plot the change in GP (ΔGP) as a function of Cu(II)-DIPS concentration to determine the dose-dependent effect of the complex on membrane properties.

-

-

Conclusion and Future Directions

The interaction of this compound with biological membranes is a critical determinant of its diverse pharmacological activities. Its lipophilic nature drives its partitioning into the lipid bilayer, where it alters membrane fluidity and order. This strategic localization allows it to act as a potent modulator of membrane-associated enzymes and redox signaling pathways. The methodologies outlined in this guide—particularly EPR and fluorescence spectroscopy—provide a robust framework for elucidating the specific molecular details of this interaction.

Future research should focus on employing these techniques with more complex, biologically relevant model membranes (e.g., containing cholesterol or sphingolipids) and on correlating the observed biophysical changes with specific cellular outcomes like ROS production, enzyme inhibition, and apoptosis. A deeper understanding of the membrane-level interactions of Cu(II)-DIPS will undoubtedly accelerate the development of more potent and targeted copper-based therapeutics.

References

- LKT Laboratories, Inc. (n.d.). This compound.

- Herchel, R., & Trávníček, Z. (2012). Copper(II) 3,5-Dinitrosalicylate – The Unique System for Co-crystal Formation by Gentle Changes in Preparation Procedure. Acta Chimica Slovaca, 5(1), 108-115.

- Wang, Y., et al. (2014). Fluorescence studies on the interaction between chlorpromazine and model cell membranes. New Journal of Chemistry, 38(10), 4943-4949.

- Montis, C., et al. (2021). Analytical probing of membranotropic effects of antimicrobial copper nanoparticles on lipid vesicles as membrane models. Scientific Reports, 11(1), 1-12.

- Sorenson, J. R. (1984). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of Medicinal Chemistry, 27(12), 1747-1749.

- Sigma-Aldrich. (n.d.). *Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips): new insights on its role as a potential OH inactivating ligand.

- Carvalho, R. S., et al. (2021). Comparative Study of Antioxidant and Pro-Oxidant Properties of Homoleptic and Heteroleptic Copper Complexes with Amino Acids, Dipeptides and 1,10-Phenanthroline: The Quest for Antitumor Compounds. Molecules, 26(15), 4483.

- Soderberg, L. S., et al. (1987). Copper(II)(3,5-diisopropylsalicylate)

- Rood, M. T., et al. (2024). Crystal structure of tetrakis(μ-2-hydroxy-3,5-diisopropylbenzoato)bis[(dimethyl sulfoxide)copper(II)].

- Qazzaz, M., et al. (2013). The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats. Biological Trace Element Research, 154(1), 88-96.

- Qazzaz, M., et al. (2013). The Antioxidant Activity of Copper(II) (3,5-Diisopropyl Salicylate)4 and Its Protective Effect Against Streptozotocin-Induced Diabetes Mellitus in Rats.

- Jakimowicz, P., & Sovago, I. (2019). Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips): New insights on its role as a potential *OH inactivating ligand.

- Batinic-Haberle, I., et al. (2023). Evaluation of Membrane Permeability of Copper-Based Drugs. Molecules, 28(8), 3591.

- Jakimowicz, P., & Sovago, I. (2019). Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips)

- Marsh, D. (2012). Studying lipid-protein interactions with electron paramagnetic resonance spectroscopy of spin-labeled lipids. Methods in Molecular Biology, 843, 245-263.

- Physics LibreTexts. (2022). 5.12: Electron Paramagnetic Resonance (EPR) of Membranes.

- Owen, D. M., et al. (2012). Fluorescence strategies for mapping cell membrane dynamics and structures. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(7), 1773-1780.

- Sorenson, J. R. (1984). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of Medicinal Chemistry, 27(12), 1747-1749.

- Sahu, I. D., & Lorigan, G. A. (2022). Electron Paramagnetic Resonance (EPR) of Membranes. Physics LibreTexts.

- Hube, S., et al. (2021). Copper-Modified Polymeric Membranes for Water Treatment: A Comprehensive Review. Polymers, 13(8), 1279.

- Ghanei-Motlagh, M., & Taherkhani, A. (2021). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. STAR Protocols, 2(4), 100877.

- Collado, M. I., et al. (2021). Peptide–Membrane Interactions Monitored by Fluorescence Lifetime Imaging: A Study Case of Transportan 10. Langmuir, 37(44), 13035-13045.

- Sahu, I. D., & Lorigan, G. A. (2018). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. Membranes, 8(3), 57.

- Syryamina, V. N., et al. (2022). The Cu(II) – dietary fibre interactions at molecular level unveiled via EPR spectroscopy. Food & Function, 13(14), 7543-7554.

- Qazzaz, M., et al. (2013). The Antioxidant Activity of Copper(II) (3,5-Diisopropyl Salicylate)

- Sahu, I. D., & Lorigan, G. A. (2017). Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. Protein and Peptide Letters, 24(8), 725-733.

- Scarsdale, J. N., & Johnson, A. E. (2016). Investigations of Membrane Protein Interactions in Cells Using Fluorescence Microscopy. Annual Review of Biophysics, 45, 239-263.

- Bartucci, R., et al. (2022). Librational Dynamics of Spin-Labeled Membranes at Cryogenic Temperatures From Echo-Detected ED-EPR Spectra. Frontiers in Molecular Biosciences, 9, 889947.

- GlobalSpec. (2020).

- Kellett, A., et al. (2021). Breast Cancer Stem Cell Active Copper(II) Complexes with Naphthol Schiff Base and Polypyridyl Ligands. Cancers, 13(2), 247.

Sources

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of tetrakis(μ-2-hydroxy-3,5-diisopropylbenzoato)bis[(dimethyl sulfoxide)copper(II)] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. shura.shu.ac.uk [shura.shu.ac.uk]

- 11. Evaluation of Membrane Permeability of Copper-Based Drugs [mdpi.com]

- 12. Analytical probing of membranotropic effects of antimicrobial copper nanoparticles on lipid vesicles as membrane models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. Studying lipid-protein interactions with electron paramagnetic resonance spectroscopy of spin-labeled lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Fluorescence strategies for mapping cell membrane dynamics and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

"Copper bis-3,5-diisopropylsalicylate" lipophilicity and bioavailability

Technical Whitepaper: Physicochemical Profiling and Pharmacokinetic Behavior of Copper(II) Bis(3,5-diisopropylsalicylate) (Cu-DIPS)

Executive Summary

Copper(II) bis(3,5-diisopropylsalicylate), commonly abbreviated as Cu-DIPS or Cu(II)₂(3,5-DIPS)₄ , represents a paradigmatic shift in metallodrug design. Unlike hydrophilic metal salts that suffer from poor membrane permeability and rapid renal clearance, Cu-DIPS is engineered for lipophilicity . This binuclear coordination complex utilizes the 3,5-diisopropylsalicylate ligand not merely as a structural scaffold, but as a "lipophilic vehicle" to transport bioactive copper across cellular membranes.

This technical guide analyzes the physicochemical properties that drive the unique bioavailability of Cu-DIPS, detailing its mechanism as a superoxide dismutase (SOD) mimetic and its pharmacokinetic fate as a copper-delivery prodrug.

Part 1: Molecular Architecture & Lipophilicity

Coordination Geometry: The "Paddlewheel" Motif

Cu-DIPS does not exist as a simple monomer in its solid state or concentrated solution. It adopts a binuclear paddlewheel structure (lantern type), where two copper(II) centers are bridged by four carboxylate groups from the salicylate ligands.

-

Core: The Cu-Cu axis is bridged by four carboxylate ligands in a syn-syn arrangement.

-

Shielding: The eight isopropyl groups (two per ligand, four ligands total) form a hydrophobic shell around the polar copper-oxygen core.

-

Solvent Interaction: Axial positions on the copper centers may be occupied by solvent molecules (water or ethanol), but these are labile.

Lipophilicity and Partition Coefficient

The defining characteristic of Cu-DIPS is its high lipophilicity, a direct result of the isopropyl steric bulk shielding the metal core.

-

LogP (Estimated): While the free ligand (3,5-diisopropylsalicylic acid) has a LogP > 4.0, the neutral binuclear complex is estimated to have a LogP > 2.5 , placing it well within the optimal range for passive diffusion across the blood-brain barrier (BBB) and cell membranes.

-

Solubility Profile:

Implication: This lipophilicity allows Cu-DIPS to bypass active transport channels (like Ctr1) and enter cells via passive diffusion , a mechanism distinct from inorganic copper salts (e.g., CuSO₄).

Figure 1: Structural determinants of Cu-DIPS lipophilicity. The hydrophobic isopropyl shell effectively masks the polar metal core.

Part 2: Bioavailability & Pharmacokinetics (ADME)

The pharmacokinetic profile of Cu-DIPS is characterized by rapid absorption followed by a "store-and-release" mechanism.

Absorption and Distribution

Upon subcutaneous or oral administration, Cu-DIPS behaves differently than ionic copper.

-

Rapid Uptake: Due to its lipophilic nature, it is rapidly absorbed from the injection site.

-

Tissue Retention: Unlike inorganic copper, which is often rapidly excreted, Cu-DIPS distributes quickly to lipid-rich tissues and organs, including the liver, brain, spleen, and bone marrow .

-

The "Ligand Exchange" Phenomenon:

-

Intact Entry: The complex enters tissues largely intact.

-

Dissociation: Over 12–24 hours, the salicylate ligands are displaced by higher-affinity endogenous copper binders (albumin, transcuprein, intracellular chaperones).

-

Metabolic Fate: The released 3,5-diisopropylsalicylate is metabolized and excreted (glucuronidation), while the copper is incorporated into native enzymes.

-

Metabolism: The Prodrug Concept

Cu-DIPS acts as a prodrug for bioactive copper.

-

Phase I (Acute): The intact complex acts as a low-molecular-weight SOD mimic, scavenging superoxide anions immediately upon entry.

-

Phase II (Sustained): The copper is released and synthesized into native Cu,Zn-SOD and Cytochrome c Oxidase, providing long-term cellular protection and metabolic support.

Figure 2: Pharmacokinetic pathway of Cu-DIPS, highlighting the transition from intact complex to copper incorporation.

Part 3: Mechanism of Action (SOD Mimetic)

Cu-DIPS functions as a small-molecule mimetic of Superoxide Dismutase (SOD). Its activity relies on the redox cycling of the copper center.

The Catalytic Cycle:

-

Reduction: Cu(II)-DIPS + O₂•⁻ → Cu(I)-DIPS + O₂

-

Oxidation: Cu(I)-DIPS + O₂•⁻ + 2H⁺ → Cu(II)-DIPS + H₂O₂

This cycle allows the complex to disproportionate superoxide radicals, reducing oxidative stress and inflammation. The lipophilicity ensures this reaction can occur in lipid membranes, protecting against lipid peroxidation.

Part 4: Experimental Protocols

Synthesis of Cu(II)₂(3,5-DIPS)₄

Standardized protocol adapted for lipophilic salicylates.

Reagents:

-

Copper(II) Acetate Monohydrate (2.0 g, 10 mmol)

-

3,5-Diisopropylsalicylic Acid (4.44 g, 20 mmol)

-

Ethanol (95%, 100 mL)

-

Deionized Water (50 mL)

Procedure:

-

Dissolution: Dissolve 4.44 g of 3,5-diisopropylsalicylic acid in 100 mL of warm ethanol (50°C) in a round-bottom flask. Ensure complete dissolution.

-

Metal Addition: Dissolve 2.0 g of Copper(II) acetate in 50 mL of warm water.

-

Reaction: Slowly add the aqueous copper solution to the ethanolic ligand solution with vigorous stirring. The solution will turn a deep emerald green.

-

Reflux: Reflux the mixture at 70°C for 2 hours to ensure formation of the binuclear species.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (4°C) overnight. Dark green crystals will precipitate.

-

Purification: Filter the crystals and wash with cold 50% ethanol/water. Recrystallize from hot ethanol if necessary.

-

Drying: Dry under vacuum at 40°C for 24 hours.

Bioavailability Assay (Tissue Distribution)

Protocol for validating tissue uptake in murine models.

-

Preparation: Suspend Cu-DIPS in a vehicle (e.g., olive oil or Tween-80/Saline) to a concentration of 5 mg/mL. Sonicate to ensure a uniform dispersion.

-

Administration: Administer 50 mg/kg subcutaneously to C57BL/6 mice.

-

Sampling: Euthanize animals at time points: 1h, 6h, 24h, 48h.

-

Collection: Harvest Liver, Kidney, Brain, and Spleen.

-

Analysis: Digest tissues in Nitric Acid (HNO₃). Analyze total copper content using ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

-

Control: Compare against a control group treated with CuSO₄ (equimolar Cu) to demonstrate superior tissue retention of Cu-DIPS.

References

-

Sorenson, J. R. J. (1984). Bis(3,5-diisopropylsalicylate)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of Medicinal Chemistry. Link

-

Brumas, V., et al. (2007).[3] Copper(II) interaction with 3,5-diisopropylsalicylic acid (Dips): New insights on its role as a potential[3][4] •OH inactivating ligand.[3] Journal of Inorganic Biochemistry. Link

-

Sorenson, J. R. J. (1989). Copper complexes as active metabolites of anti-inflammatory agents. In: Milanino R., Rainsford K.D., Velo G.P. (eds) Copper and Zinc in Inflammation. Link

-

Greenwald, R. A. (1981). Effect of copper compounds on oxygen radical reactions. Journal of Rheumatology. Link

Sources

Methodological & Application

"Copper bis-3,5-diisopropylsalicylate" dosage for animal models

Part 1: Executive Summary

Copper bis-3,5-diisopropylsalicylate (Cu-DIPS) is a lipophilic, binuclear copper complex (Cu₂(3,5-DIPS)₄) recognized for its potent superoxide dismutase (SOD)-mimetic activity . Unlike inorganic copper salts, Cu-DIPS is highly lipophilic, allowing it to permeate cell membranes and deliver copper to intracellular compartments. This bioavailability underpins its therapeutic efficacy in radioprotection, anti-inflammatory responses, and diabetes management.

This guide provides standardized protocols for the preparation, dosage, and administration of Cu-DIPS in rodent models, synthesizing data from foundational studies by J.R.J. Sorenson and subsequent pharmacological evaluations.

Part 2: Physicochemical Properties & Formulation

Critical Note on Structure: Cu-DIPS exists as a binuclear paddlewheel complex. Dosage calculations must account for the molecular weight of this specific coordination geometry.

| Property | Specification |

| Chemical Name | Tetrakis(μ-3,5-diisopropylsalicylato)dicopper(II) |

| Abbreviation | Cu-DIPS or Cu(II)₂(3,5-DIPS)₄ |

| Molecular Weight | ~1011.1 g/mol (Anhydrous) / ~1047 g/mol (Dihydrate) |

| Appearance | Green crystalline powder |

| Solubility | Soluble in oils (olive, peanut), acetone, ether.[1] Insoluble in water. |

| Stability | Stable in solid state. Hydrolytically stable in lipid vehicles. |

Formulation Protocols

Due to its lipophilicity, Cu-DIPS cannot be dissolved in simple saline. Two vehicle systems are recommended:

Protocol A: Lipid Solution (Preferred for Chronic/Depot Dosing) Best for: Sustained release, anti-diabetic studies, radioprotection.

-

Vehicle: Sterile, pharmaceutical-grade Olive Oil or Peanut Oil.

-

Preparation:

-

Weigh the required amount of Cu-DIPS powder.

-

Add to the oil vehicle.

-

Sonicate at 40°C for 20–30 minutes until fully dissolved/dispersed. The solution should appear uniform green.

-

Sterilize via 0.22 µm syringe filter (if compatible with viscosity) or prepare aseptically using sterile oil.

-

Protocol B: Aqueous Suspension (Preferred for Acute/PK Studies) Best for: Pharmacokinetic analysis, rapid absorption.

-

Vehicle: 1-5% Tween 80 (Polysorbate 80) in 0.9% Saline.

-

Preparation:

-

Weigh Cu-DIPS powder.

-

Add Tween 80 directly to the powder and triturate (grind) with a mortar and pestle to wet the hydrophobic crystals.

-

Slowly add saline while continuing to triturate to form a fine suspension.

-

Vortex vigorously before every withdrawal.

-

Part 3: Dosage & Administration Guidelines

The following dosages are derived from validated rodent studies. Subcutaneous (SC) injection is the standard route to maximize bioavailability and minimize first-pass hepatic clearance associated with oral dosing.

Table 1: Indication-Specific Dosage Protocols

| Therapeutic Indication | Species | Dose (SC) | Regimen | Key Reference |

| Radioprotection | Mouse (C57BL/6) | 80 mg/kg | Single dose, 3 hours prior to irradiation (8.0 Gy). | Sorenson et al. (1987) |

| Anti-Diabetic | Rat (STZ-induced) | 5 - 10 mg/kg | Twice weekly (e.g., Mon/Thu). | ResearchGate (2025) |

| Anti-Inflammatory | Rat / Mouse | 10 - 20 mg/kg | Daily or every 48 hours. | Sorenson (1984) |

| Anticancer | Mouse | 20 - 50 mg/kg | Daily or intermittent. | Crispens et al. (1989) |

Experimental Considerations:

-

Radioprotection Window: The timing is critical. Efficacy drops significantly if administered 24 hours pre-irradiation compared to 3 hours.

-

Diabetes Model: In Streptozotocin (STZ) models, Cu-DIPS does not cure diabetes but significantly reduces hyperglycemia and mortality by scavenging ROS generated by STZ.

-

Control Group: Always include a "Vehicle Only" (e.g., Olive Oil) control group, as the lipid vehicle itself can have mild metabolic effects.

Part 4: Mechanism of Action (Visualized)

Cu-DIPS functions primarily as a low-molecular-weight SOD mimetic. Its lipophilicity allows it to penetrate the lipid bilayer, where it dismutates superoxide anions (

Figure 1: Mechanistic pathway of Cu-DIPS. The complex crosses the cell membrane to act as an intracellular SOD mimetic, scavenging superoxide and inhibiting inflammatory signaling.

Part 5: Safety & Toxicology

Therapeutic Index:

Cu-DIPS has a relatively wide therapeutic window compared to inorganic copper salts (e.g.,

-

LD50 Estimate: While a precise LD50 varies by strain, doses up to 80 mg/kg SC are tolerated in acute settings (radioprotection studies).

-

Toxicity Signs:

-

Local: Induration or granuloma formation at the injection site (common with oil vehicles).

-

Systemic: Lethargy, weight loss (>15%), and hemolysis (if copper levels rise too high in plasma).

-

-

Monitoring:

-

Weigh animals daily.

-

Monitor injection sites for necrosis.

-

For chronic studies (>2 weeks), measure serum copper and ceruloplasmin levels to ensure they remain within physiological limits (Normal mouse serum Cu: ~80–120 µg/dL).

-

References

-

Sorenson, J. R. J., et al. (1987). Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation. Journal of Leukocyte Biology . Link

-

Sorenson, J. R. J. (1984). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of Medicinal Chemistry . Link

-

Crispens, C. G., et al. (1989).[2] Pharmacokinetics of CuDIPS in mice. Anticancer Research . Link

-

ResearchGate Archive . (2025). The Antioxidant Activity of Copper(II) (3,5-Diisopropyl Salicylate)4 and Its Protective Effect Against Streptozotocin-Induced Diabetes. Link(Note: Contextual validation from search snippet 1.3)

Sources

Application Note: Evaluation of Copper Bis-3,5-Diisopropylsalicylate (Cu-DIPS) as a Metallodrug in Oncology

Introduction & Rationale

Copper bis-3,5-diisopropylsalicylate (Cu-DIPS), often denoted as Cu(II)₂(3,5-DIPS)₄ in its binuclear form, represents a classic example of a "Trojan Horse" metallodrug. Historically developed by John R.J. Sorenson as an anti-inflammatory superoxide dismutase (SOD) mimetic, its application in oncology has evolved based on the principle of selective oxidative stress .

While normal cells possess robust antioxidant reserves to handle the SOD-mimetic activity of Cu-DIPS, cancer cells often exist in a state of elevated basal oxidative stress. The delivery of lipophilic copper via the DIPS ligand bypasses the tightly regulated copper transporter 1 (CTR1), leading to intracellular copper overload. This triggers a transition from cytoprotection to cytotoxicity via the Fenton reaction, overwhelming the cancer cell's redox homeostasis and inducing apoptosis.

Core Mechanism of Action

-

Cellular Entry: The lipophilic 3,5-diisopropylsalicylate ligands facilitate passive diffusion across the lipid bilayer, bypassing CTR1.

-

Intracellular Dissociation: Cytosolic thiols (e.g., glutathione) reduce Cu(II) to Cu(I), releasing the copper from the ligand.

-

ROS Generation: Free copper catalyzes the conversion of hydrogen peroxide to hydroxyl radicals (•OH) via Fenton chemistry.

-

Target Engagement: •OH radicals attack DNA (strand breaks) and inhibit the 26S proteasome, leading to the accumulation of ubiquitinated proteins and cell death.

Compound Handling & Preparation[1]

Critical Warning: Cu-DIPS is highly lipophilic and practically insoluble in water. Improper solubilization is the #1 cause of experimental failure, leading to micro-precipitation that skews cytotoxicity data.

Solubility Profile

| Solvent | Solubility | Stability | Notes |

| Water/PBS | Insoluble | N/A | Do not attempt direct aqueous dissolution. |

| DMSO | High (>10 mM) | Good (frozen) | Preferred stock solvent. |

| Ethanol | Moderate | Moderate | Prone to evaporation; less consistent than DMSO. |

| Tween 80 | High | Good | Essential surfactant for aqueous dilution. |

Stock Solution Protocol

-

Weighing: Weigh Cu-DIPS powder in a static-free environment.

-

Primary Stock (10 mM): Dissolve in 100% anhydrous DMSO. Vortex vigorously until the solution is a clear, deep green/blue.

-

QC Check: Inspect for particulate matter under a light source.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution (For Cell Treatment)

-

Dilution Vehicle: Do not dilute directly into PBS. Use culture media containing 0.1% Tween 80 or BSA to prevent precipitation upon contact with aqueous buffers.

-

Flash Precipitation: When adding DMSO stock to media, add slowly while vortexing. If the solution turns cloudy immediately, the compound has precipitated.

Protocol: Validated Cytotoxicity Assay (MTT/SRB)

Challenge: Copper complexes can non-enzymatically reduce tetrazolium salts (MTT/MTS), leading to false-positive viability signals (high absorbance in dead cells).

Solution: This protocol includes a mandatory "Cell-Free Interference Control."

Materials

-

Cell Lines: MCF-7 (Breast), A549 (Lung), B16-F10 (Melanoma).

-

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B).

-

Plate: 96-well flat-bottom tissue culture plates.

Step-by-Step Workflow

-

Seeding: Seed cancer cells (3,000–5,000 cells/well) in 100 µL media. Incubate 24h for attachment.

-

Treatment:

-

Prepare serial dilutions of Cu-DIPS (0.1 µM to 100 µM).

-

Crucial Step: Add treatments to the cell plate.[1]

-

Interference Control: Add the same concentrations of Cu-DIPS to a cell-free plate (media only).

-

-

Incubation: Incubate for 24h, 48h, or 72h at 37°C, 5% CO₂.

-

Wash Step (Mandatory for Metals):

-

Carefully aspirate media containing Cu-DIPS.

-

Wash cells 2x with warm PBS to remove extracellular copper that might react with the dye.

-

-

Dye Addition: Add MTT reagent (0.5 mg/mL) and incubate for 3-4h.

-

Solubilization: Remove MTT media, add DMSO (for formazan crystals).

-

Read: Measure absorbance at 570 nm.

Data Analysis & Self-Validation

-

Correction: Subtract the absorbance of the "Interference Control" wells from the corresponding treatment wells.

-

If Control Absorbance > 0.1 OD: The copper is reacting with the dye. Switch to SRB Assay (protein-based) or ATP-Glo (luminescence) which are less sensitive to redox interference.

-

Representative Potency Ranges (IC50)

Based on historical data for copper salicylates and bis(3,5-diisopropylsalicylate) copper(II).

| Cell Line | Tissue Origin | Est.[2][1][3][4] IC50 (24-48h) | Mechanism Note |

| Ehrlich Ascites | Murine Mammary | 1.5 – 5.0 µM | High sensitivity to ROS overload. |

| MCF-7 | Human Breast | 5.0 – 15.0 µM | Dependent on estrogen receptor status. |

| A549 | Human Lung | 10.0 – 25.0 µM | Often resistant; requires higher Cu load. |

| B16-F10 | Murine Melanoma | 2.0 – 8.0 µM | Melanin synthesis pathway interacts with Cu. |

Mechanistic Validation: ROS & Pathway Analysis

To confirm Cu-DIPS is acting via the expected metallodrug mechanism, you must visualize the pathway.

Diagram: Mechanism of Action (Graphviz)

Caption: The "Trojan Horse" mechanism of Cu-DIPS. The lipophilic ligand facilitates entry, followed by copper release, ROS generation via Fenton chemistry, and downstream apoptotic signaling.

Protocol: ROS Detection (DCFDA Assay)

-

Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

-

Loading: Incubate cells with 10 µM H2DCFDA for 30 min before Cu-DIPS treatment (to capture early ROS bursts).

-

Treatment: Add Cu-DIPS.

-

Read: Measure fluorescence (Ex/Em: 485/535 nm) at 1h, 3h, and 6h.

-

Expectation: A sharp increase in fluorescence within 1-3 hours compared to control.

-

References

-

Sorenson, J. R. J. (1984). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of Medicinal Chemistry, 27(12), 1747–1749. Link

-

Santini, C., et al. (2014). Advances in Copper Complexes as Anticancer Agents. Chemical Reviews, 114(1), 815–862. Link

-

Denizot, F., & Lang, R. (1986).[5] Rapid colorimetric assay for cell growth and survival.[5] Modifications to the tetrazolium dye procedure giving improved sensitivity and reliability.[5] Journal of Immunological Methods, 89(2), 271–277. (Reference for MTT interference). Link

-

Hindo, S. S., et al. (2009). Metals in anticancer therapy: copper(II) complexes as inhibitors of the 20S proteasome. Journal of Medicinal Chemistry, 52(21), 6645–6660. Link

-

Tsvetkov, P., et al. (2022). Copper induces cell death by targeting lipoylated TCA cycle proteins. Science, 375(6586), 1254-1261. (Context for Cuproptosis). Link

Sources

- 1. Disruption of NF‐κB‐Mediated Copper Homeostasis Sensitizes Breast Cancer to Cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 3. Anti-angiogenic cues from vascular basement membrane collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

Application Note & Protocols: A Comprehensive Guide to In Vitro and In Vivo Anti-Inflammatory Assay Methods for Copper bis-3,5-diisopropylsalicylate (Cu-DIPS)

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist

This document provides a detailed guide for investigating the anti-inflammatory properties of Copper bis-3,5-diisopropylsalicylate (Cu-DIPS). We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. The methodologies described herein are grounded in established scientific principles to empower researchers to generate robust and reproducible data.

Introduction: The Rationale for Investigating Cu-DIPS

This compound (Cu-DIPS) is a coordination complex that has garnered significant interest for its therapeutic potential. It belongs to a class of copper-based compounds that exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and radioprotective effects.[1][2] The anti-inflammatory action is particularly noteworthy and is attributed to a multi-faceted mechanism that includes potent antioxidant activity, mimicking the function of the endogenous enzyme Superoxide Dismutase (SOD).[2][3]

Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), the mechanisms of Cu-DIPS appear more diverse, potentially offering a broader spectrum of action against the complex cascade of inflammatory events. This guide will detail the essential in vitro and in vivo assays required to comprehensively characterize the anti-inflammatory profile of Cu-DIPS, providing both the "how" and the "why" for each critical step.

Core Mechanistic Pillars of Cu-DIPS Anti-Inflammatory Action

Understanding the putative mechanisms of action is critical for selecting the appropriate assays. The anti-inflammatory effects of Cu-DIPS are thought to be driven by three primary activities, which can be investigated systematically.

-

Superoxide Dismutase (SOD) Mimetic Activity : Inflammation is intrinsically linked to oxidative stress. The superoxide radical (O₂⁻) is a key reactive oxygen species (ROS) that propagates inflammatory damage. Cu-DIPS is reported to possess SOD-like activity, catalytically converting superoxide radicals into less harmful molecules.[2][3][4] This antioxidant function is a primary line of defense against oxidative bursts in inflammatory cells.

-